
1-(2-Chloro-5-methylpyrimidin-4-yl)-1,4-diazepane
Overview
Description
1-(2-Chloro-5-methylpyrimidin-4-yl)-1,4-diazepane is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science. This compound is a member of the diazepane family and has a unique structure that makes it an attractive target for synthetic chemists.
Scientific Research Applications
Synthesis Methodology
1-(2-Chloro-5-methylpyrimidin-4-yl)-1,4-diazepane, a compound in the class of pyrimido[4,5-e][1,4]diazepines, can be synthesized through a two-step acylation/cyclization sequence. This process involves key intermediates prepared from 6-aminopyrimidin-5-carbaldehydes. Haloacyl halides are used for acylation to yield specific intermediates, leading to successful cyclization to pyrimido[4,5-e][1,4]diazepines under certain conditions (Torre, Nogueras, & Cobo, 2016).
Antitumor Potential
Certain pyrimido[4,5-b][1,4]diazepines have shown promising antitumor activity. In a study, new derivatives of this class demonstrated significant inhibitory effects against various human tumor cell lines, suggesting potential applications in cancer research (Insuasty et al., 2008).
Imaging in Cancer
This compound derivatives have been used in the synthesis of tracers for positron emission tomography (PET) imaging in cancer. The synthesis of these tracers, such as [11C]CX-6258, aids in imaging Pim kinases, which are important in cancer research (Wang et al., 2015).
Catalytic Properties
Nickel(ii) complexes involving this compound derivatives have been studied for their catalytic properties, particularly in alkane hydroxylation. These studies contribute to understanding the role of ligands in catalytic efficiency and selectivity (Sankaralingam, Vadivelu, & Palaniandavar, 2017).
Structural Transformation Studies
Research has also focused on the structural transformation of related compounds. For instance, the reaction of tetrahydro-pyrrolobenzodiazepines with certain reactants leads to the opening of the diazepine ring, forming substituted pyrroles. These transformations contribute to a deeper understanding of chemical reactions involving diazepines (Voskressensky et al., 2014).
properties
IUPAC Name |
1-(2-chloro-5-methylpyrimidin-4-yl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c1-8-7-13-10(11)14-9(8)15-5-2-3-12-4-6-15/h7,12H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYFBCUAQQALRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N2CCCNCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



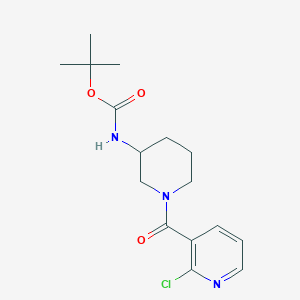

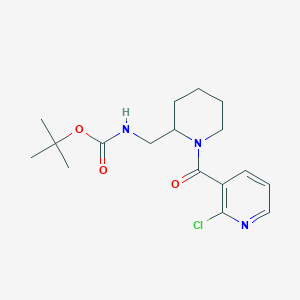

![N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B3099464.png)
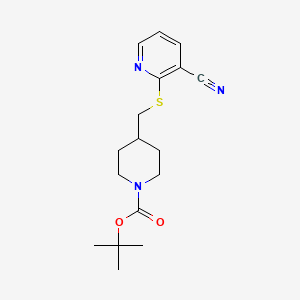
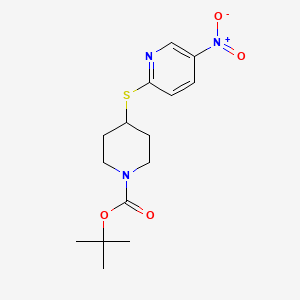


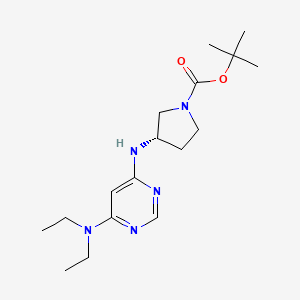
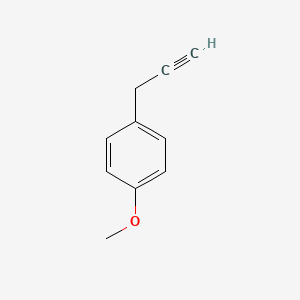
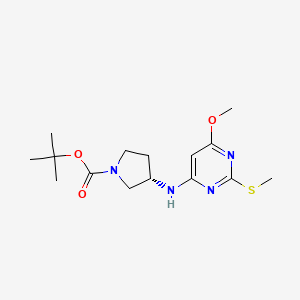

![(2R,4S)-6,8-diazatricyclo[4.3.0.0^{2,4}]nonane-7,9-dione](/img/structure/B3099528.png)